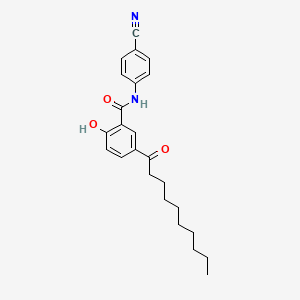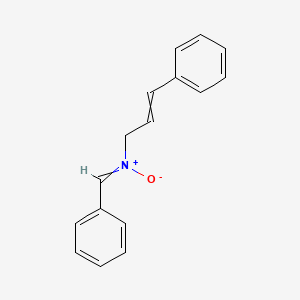
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is an organic compound characterized by the presence of a phenyl group attached to a methanimine N-oxide moiety, which is further connected to a 3-phenylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide typically involves the reaction of aniline derivatives with appropriate aldehydes or ketones, followed by oxidation. One common method includes the condensation of aniline with cinnamaldehyde to form the intermediate Schiff base, which is then oxidized using hydrogen peroxide or other oxidizing agents to yield the N-oxide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide moiety. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in biological systems. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline
- N-(3-phenylprop-2-en-1-yl)aniline
- Phenyl-N-(3-phenylprop-2-yn-1-yl)methanimine
Comparison: Phenyl-N-(3-phenylprop-2-en-1-yl)methanimine N-oxide is unique due to the presence of the N-oxide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The N-oxide group can participate in redox reactions, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propiedades
Número CAS |
805260-24-6 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-phenyl-N-(3-phenylprop-2-enyl)methanimine oxide |
InChI |
InChI=1S/C16H15NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2 |
Clave InChI |
KWTIICKXEDUGKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC[N+](=CC2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
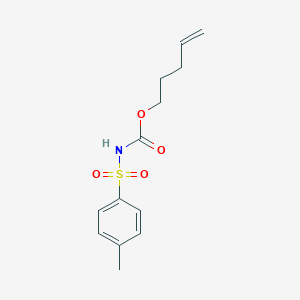
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
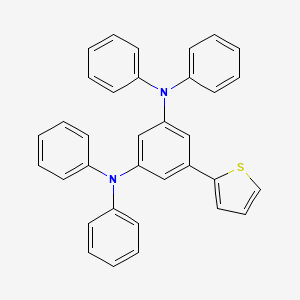
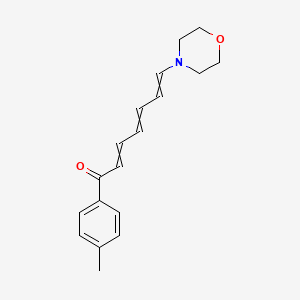
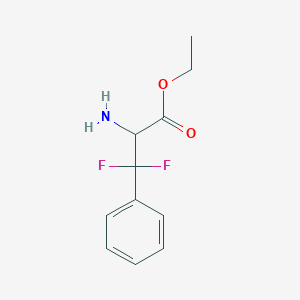
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
